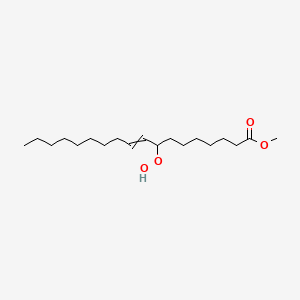

Methyl 8-hydroperoxyoctadec-9-enoate

Description

Contextualizing Hydroperoxy Fatty Acid Methyl Esters in Lipid Oxidation

Lipid peroxidation is a free-radical chain reaction involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs). nih.gov This process begins with the abstraction of a hydrogen atom from a fatty acid, creating a fatty acyl radical. nih.gov This radical then reacts rapidly with molecular oxygen to form a peroxyl radical. nih.govnih.gov The peroxyl radical can subsequently abstract a hydrogen atom from another lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH), which is the first relatively stable product of the reaction. nih.govnih.gov

Fatty acid methyl esters (FAMEs) are frequently used as model systems in lipid oxidation research because their simpler structure, compared to triglycerides or phospholipids, facilitates the analysis of reaction mechanisms and products. The oxidation of unsaturated FAMEs with molecular oxygen leads to the formation of a wide array of compounds, with hydroperoxides being the primary products. researchgate.net For instance, the photosensitized oxidation of methyl oleate (B1233923) produces allylic hydroperoxides, including methyl 9-hydroperoxyoctadec-10-enoate and methyl 10-hydroperoxyoctadec-8-enoate, as well as the specific 8- and 11-hydroperoxide isomers. core.ac.uk These hydroperoxides are key intermediates that can decompose into secondary oxidation products, such as aldehydes, ketones, and other volatile compounds that contribute to rancidity in foods and can be cytotoxic. nih.gov

Academic Significance as a Research Intermediate

Methyl 8-hydroperoxyoctadec-9-enoate and its isomers are of significant academic interest primarily because they are crucial intermediates in the oxidation cascade. Their presence and concentration are direct indicators of the initial phase of lipid peroxidation. Researchers synthesize and isolate specific hydroperoxides like this one to use as standards in analytical chemistry, enabling the development and validation of methods for detecting lipid oxidation in complex samples like food products and biological tissues. wur.nl

The synthesis of specific lipid hydroperoxides under controlled conditions allows for detailed investigation into their subsequent reactions. researchgate.net By studying the decomposition of a known hydroperoxide, scientists can unravel the mechanisms leading to the formation of secondary products that impact flavor, aroma, and toxicity. nih.gov For example, the study of methyl linoleate (B1235992) hydroperoxides has been used to understand the formation of volatile compounds and the role of antioxidants in mitigating lipid degradation. nih.gov

Overview of Key Research Areas Pertaining to the Compound

Research involving this compound and related lipid hydroperoxides spans several key areas:

Food Science and Quality: A primary focus is understanding and controlling lipid oxidation in foods to prevent spoilage, extend shelf-life, and preserve nutritional value. wur.nl The formation of hydroperoxides is the first step towards rancidity, which causes off-flavors and odors.

Oxidative Stress in Biology: In biological systems, lipid peroxidation is a key component of oxidative stress, which is implicated in numerous diseases. nih.gov Studying specific hydroperoxides helps to understand how cell membranes are damaged and how these molecules and their breakdown products contribute to cellular signaling and pathology. nih.govmdpi.com

Antioxidant Efficacy: These compounds are used as substrates to test the effectiveness of antioxidants. By measuring the rate at which an antioxidant can inhibit the formation of hydroperoxides or scavenge the radicals involved in their formation, researchers can evaluate its protective capabilities. nih.gov

Analytical Method Development: The development of sensitive and specific analytical techniques is crucial for monitoring lipid oxidation. Pure hydroperoxide standards are essential for calibrating instruments and validating methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) used to quantify oxidation products. wur.nlusda.gov

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₉H₃₆O₄ |

| Parent Fatty Acid | Oleic Acid |

| Parent Ester | Methyl Oleate |

| Class | Lipid Hydroperoxide |

| Isomeric Forms | Forms various positional isomers (e.g., 9-, 10-, 11-hydroperoxides) |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 4-hydroxynonenal (B163490) |

| Arachidonic acid |

| Hydrogen peroxide |

| Linoleic acid |

| Malondialdehyde |

| Methyl 10-hydroperoxyoctadec-8-enoate |

| Methyl 12-bromostearate |

| Methyl 12-bromooleate |

| Methyl 12-hydroperoxystearate |

| This compound |

| Methyl 9-hydroperoxyoctadec-10-enoate |

| Methyl linoleate |

| Methyl oleate |

| N-hydroxyphthalimide |

| N-methyl benzohydroxamic acid |

| Oleic Acid |

| Oxygen |

| Propanal |

| (S)-ibuprofen |

Structure

2D Structure

Properties

CAS No. |

13045-56-2 |

|---|---|

Molecular Formula |

C19H36O4 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

methyl 8-hydroperoxyoctadec-9-enoate |

InChI |

InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-12-15-18(23-21)16-13-10-11-14-17-19(20)22-2/h12,15,18,21H,3-11,13-14,16-17H2,1-2H3 |

InChI Key |

HAMWHUVAVRLDJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CC(CCCCCCC(=O)OC)OO |

Origin of Product |

United States |

Mechanistic Pathways of Formation and Biogenesis of Methyl 8 Hydroperoxyoctadec 9 Enoate

Enzymatic Generation Mechanisms

Enzymatic processes generate hydroperoxides with high regio- and stereospecificity. wur.nl This is due to the structured active sites of enzymes that orient the substrate molecule for a precise reaction.

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the oxidation of polyunsaturated fatty acids to form fatty acid hydroperoxides. researchgate.netnih.gov While LOXs typically act on polyunsaturated fatty acids like linoleic and arachidonic acid, certain dioxygenases can also oxygenate monounsaturated fatty acids such as oleic acid and its esters. nih.govnih.gov

The hallmark of lipoxygenase catalysis is its positional specificity, which determines which carbon atom of the fatty acid chain is oxygenated. nih.govlsu.edu In the case of the 8-hydroperoxide isomer, specific enzymes are required that target the C-8 position of the oleate (B1233923) molecule.

Research has identified a novel fatty acid dioxygenase in the fungus Gaeumannomyces graminis that exhibits 8R-dioxygenase activity. researchgate.netnih.gov This enzyme specifically catalyzes the formation of 8-hydroperoxy derivatives from oleic acid. The reaction involves the abstraction of a hydrogen atom from the C-8 position, leading to the formation of methyl 8-hydroperoxyoctadec-9-enoate. researchgate.net This high degree of positional specificity contrasts sharply with non-enzymatic autoxidation, which produces a mixture of various positional isomers. acs.org

Enzymatic hydroperoxidation is a highly stereospecific process, yielding a chiral product with a defined absolute configuration. wur.nlnih.gov The 8R-dioxygenase from Gaeumannomyces graminis inserts dioxygen at the C-8 position to produce the 8R-hydroperoxy derivative specifically. researchgate.netnih.gov

The mechanism involves the stereospecific abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group, followed by the antarafacial attack by molecular oxygen at one end of the resulting pentadienyl radical. researchgate.net Isotope-labeling studies have demonstrated that the configuration at the C-8 position is inverted during this process. This stereochemical control is a defining characteristic of enzymatic reactions and is crucial for the biological activity of the resulting oxylipins. researchgate.net

Table 1: Comparison of Formation Pathways

| Feature | Enzymatic Generation (Lipoxygenase) | Non-Enzymatic Generation (Autoxidation) |

|---|---|---|

| Catalyst | 8R-dioxygenase (e.g., from G. graminis) | Initiator radicals (e.g., ROS), light, heat |

| Substrate | Methyl Oleate / Oleic Acid | Methyl Oleate / Oleic Acid |

| Key Product | Methyl 8(R)-hydroperoxyoctadec-9-enoate | Mixture of 8-, 9-, 10-, and 11-hydroperoxide isomers |

| Specificity | High positional and stereospecificity | Low specificity, produces a racemic mixture of isomers |

| Mechanism | Enzyme-substrate complex, stereospecific H-abstraction | Free radical chain reaction (initiation, propagation, termination) |

Besides lipoxygenases, other enzyme systems can oxidize fatty acids, although their specificity for producing the 8-hydroperoxide of oleate is less characterized. These include heme-containing fatty acid dioxygenases like cyclooxygenases (COX) and cytochrome P450 (P450) enzymes. nih.govnih.gov

Cyclooxygenases are known to oxygenate various fatty acids, including oleic acid, to hydroperoxides. nih.gov Similarly, P450 enzymes can catalyze the hydroxylation and epoxidation of fatty acids. nih.gov While these enzymes are crucial in lipid metabolism and signaling, their role in the specific synthesis of this compound is not as well-defined as that of the fungal 8R-dioxygenase. In general, hydroperoxides themselves are relatively inactive and require activation by catalysts or enzymes to become potent oxidizing agents. scispace.comresearchgate.net

Lipoxygenase-Catalyzed Oxidation of Unsaturated Fatty Acids/Esters

Non-Enzymatic Formation via Autoxidation Processes

Autoxidation is a non-enzymatic process that involves the direct reaction of oxygen with organic compounds, such as unsaturated fatty acid esters, through a free-radical mechanism. nih.govmdpi.com Unlike enzymatic reactions, autoxidation is generally non-specific and results in a complex mixture of hydroperoxide isomers. wur.nl For methyl oleate, autoxidation yields hydroperoxides at the 8, 9, 10, and 11 positions. acs.org

The autoxidation of lipids proceeds via a free radical chain reaction that consists of three main stages: initiation, propagation, and termination. nih.govgerli.comresearchgate.net

Initiation : This first step involves the formation of a carbon-centered radical (L•). It occurs when an initiator, such as a reactive oxygen species (ROS), abstracts a labile hydrogen atom from a carbon adjacent to the double bond (the allylic positions C-8 or C-11 in methyl oleate). gerli.comresearchgate.net The presence of a double bond weakens the C-H bonds at these adjacent carbons, making hydrogen removal easier. gerli.com

Propagation : The carbon-centered radical (L•) reacts very rapidly with molecular oxygen (O₂) to form a peroxyl radical (LOO•). nih.gov This peroxyl radical can then abstract a hydrogen atom from another unsaturated lipid molecule (LH), forming a lipid hydroperoxide (LOOH) and a new carbon-centered radical (L•). nih.govgerli.com This new radical continues the chain, leading to an autocatalytic process. gerli.com In the case of methyl oleate, this process results in a mixture of 8-, 9-, 10-, and 11-hydroperoxide positional isomers.

Termination : The chain reaction is terminated when two radical species react with each other to form stable, non-radical products. researchgate.net This can occur through the combination of two peroxyl radicals (LOO•) or a peroxyl radical with a carbon-centered radical (L•). gerli.com

Table 2: Stages of the Free Radical Chain Mechanism of Autoxidation

| Stage | Description | General Equation |

|---|---|---|

| Initiation | Formation of a fatty acid radical from a non-radical precursor. | LH + Initiator → L• + Initiator-H |

| Propagation | The radical reacts with oxygen to form a peroxyl radical, which then forms a hydroperoxide and a new radical, continuing the chain. | L• + O₂ → LOO• LOO• + LH → LOOH + L• | | Termination | Two radicals combine to form a stable, non-radical product, ending the chain reaction. | LOO• + LOO• → Non-radical products L• + LOO• → Non-radical products |

Free Radical Chain Mechanism of Autoxidation

Initiation Phase in Lipid Autoxidation

The initiation of lipid autoxidation involves the formation of a lipid radical (L•) from an unsaturated fatty acid ester molecule (LH). This process requires an initiator, which can be any species capable of abstracting a hydrogen atom from the lipid molecule. Common initiators include reactive oxygen species (ROS), such as the hydroxyl radical (•OH), or pre-existing lipid hydroperoxides that can decompose, particularly in the presence of transition metals, to form radicals. The presence of a double bond in the fatty acid chain weakens the C-H bonds on the adjacent carbon atoms (allylic positions), making hydrogen abstraction at these sites more favorable. In the case of methyl oleate, the allylic positions are at carbons 8 and 11. Abstraction of a hydrogen atom from one of these positions generates a carbon-centered lipid radical.

Termination Phase and Product Diversity in Autoxidation

The propagation of the radical chain reaction does not continue indefinitely. The termination phase occurs when two radical species react with each other to form a stable, non-radical product. This can happen through several mechanisms, including the combination of two lipid radicals (L• + L• → L-L), a lipid radical and a lipid peroxyl radical (L• + LOO• → LOOL), or two lipid peroxyl radicals (LOO• + LOO• → LOOL + O2). The termination reactions lead to a diverse array of products, including dimers and other cross-linked species. The specific products formed depend on the reaction conditions and the concentration of the different radical species.

Role of Singlet Oxygen and Environmental Initiators in Autoxidation

Various environmental factors can act as initiators for lipid autoxidation. These include:

Heat: Elevated temperatures can promote the decomposition of hydroperoxides, leading to the formation of radicals and the initiation of autoxidation.

Light: Ultraviolet (UV) light can also induce the homolytic cleavage of C-H bonds or the decomposition of hydroperoxides, thereby generating radicals.

Transition Metals: Metal ions such as iron and copper can catalyze the decomposition of lipid hydroperoxides into radicals through redox reactions, significantly accelerating the rate of lipid oxidation.

Regio- and Stereoselectivity in Non-Enzymatic Hydroperoxidation of Unsaturated Esters

The non-enzymatic autoxidation of methyl oleate, the precursor to this compound, results in a mixture of positional and geometric isomers of hydroperoxides. The initial abstraction of a hydrogen atom can occur at either the C-8 or C-11 allylic positions. The resulting allylic radical is resonance-stabilized, with the radical character delocalized over several carbon atoms. Oxygen can then attack at different positions of this delocalized radical, leading to the formation of various hydroperoxide isomers.

In the autoxidation of methyl oleate, the primary hydroperoxide isomers formed are at positions 8, 9, 10, and 11. helsinki.fi There is a slight preference for the formation of the 8- and 11-hydroperoxide isomers. helsinki.fi The double bond can also isomerize from its original cis configuration to a more stable trans configuration during the autoxidation process. This results in a complex mixture of cis and trans isomers for each positional hydroperoxide. The exact distribution of these isomers can be influenced by factors such as the reaction temperature and the presence of hydrogen donors. helsinki.fi

| Isomer Position | Relative Abundance | Geometric Isomers Formed |

| 8-hydroperoxide | Slightly Preferred | cis and trans |

| 9-hydroperoxide | Formed | cis and trans |

| 10-hydroperoxide | Formed | cis and trans |

| 11-hydroperoxide | Slightly Preferred | cis and trans |

Table 1: Regio- and Stereoselectivity in the Autoxidation of Methyl Oleate

Synthetic Methodologies for this compound Analogs

The synthesis of specific lipid hydroperoxides and their analogs is crucial for studying their biological activities and degradation pathways. Various chemical oxidation approaches have been developed for this purpose.

Chemical Oxidation Approaches for Hydroperoxide Synthesis

Several chemical methods can be employed to synthesize hydroperoxides from unsaturated fatty acid esters. These methods often aim to control the regioselectivity and stereoselectivity of the hydroperoxidation, which is challenging in non-enzymatic autoxidation.

One approach involves the use of N-hydroxyphthalimide (NHPI) as a catalyst in the aerobic oxidation of unsaturated esters. polimi.it In this system, NHPI is converted to the phthalimide-N-oxyl (PINO) radical, which can abstract a hydrogen atom from the allylic position of the fatty acid ester. The resulting lipid radical then reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen atom from another substrate molecule or from a suitable hydrogen donor to yield the desired hydroperoxide. This method can offer better control over the oxidation process compared to uncatalyzed autoxidation.

Another synthetic strategy involves the reaction of an appropriate alkyl halide with hydrogen peroxide . For instance, an alkyl bromide can be treated with hydrogen peroxide in the presence of silver trifluoroacetate (B77799) to yield the corresponding alkyl hydroperoxide. rsc.org This method provides a direct route to hydroperoxides from halogenated precursors.

Enzymatic approaches using lipoxygenases can also be employed for the synthesis of specific hydroperoxide isomers. mdpi.comnih.gov Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to form stereospecific hydroperoxides. By selecting the appropriate lipoxygenase, it is possible to synthesize a specific regio- and stereoisomer of a hydroperoxide.

| Method | Reagents/Catalyst | General Principle |

| NHPI-Catalyzed Aerobic Oxidation | N-hydroxyphthalimide, O₂ | PINO radical-mediated hydrogen abstraction followed by oxygenation. polimi.it |

| Reaction of Alkyl Halides | Alkyl bromide, H₂O₂, Silver trifluoroacetate | Nucleophilic substitution of the halide with a hydroperoxide group. rsc.org |

| Enzymatic Synthesis | Lipoxygenase, O₂ | Regio- and stereospecific dioxygenation of the unsaturated fatty acid. mdpi.comnih.gov |

Table 2: Chemical and Enzymatic Approaches for Hydroperoxide Synthesis

Silver Trifluoroacetate-Assisted Reactions in Hydroperoxide Formation

Silver trifluoroacetate (AgOCOCF₃) is a reagent utilized in organic synthesis, and its application in the formation of hydroperoxides, particularly from alkyl halides, has been investigated. While direct evidence for its use in the synthesis of this compound is not extensively documented in publicly available research, its role in analogous reactions provides insight into its potential mechanistic contributions. The silver salt facilitates the reaction between an alkyl halide and a hydroperoxide source, such as hydrogen peroxide.

The general mechanism involves the silver ion assisting in the departure of the halide leaving group from the alkyl substrate. This generates a carbocation intermediate, which is then susceptible to nucleophilic attack by hydrogen peroxide (H₂O₂). The trifluoroacetate anion is a poor nucleophile, which prevents it from competing with the hydrogen peroxide in the reaction.

A proposed reaction pathway is as follows:

Activation of the Alkyl Halide: The silver ion of AgOCOCF₃ coordinates to the halogen atom of the alkyl halide (R-X).

Carbocation Formation: This coordination facilitates the cleavage of the carbon-halogen bond, leading to the formation of a carbocation (R⁺) and a silver halide precipitate (AgX).

Nucleophilic Attack: The carbocation is then attacked by the lone pair of electrons on one of the oxygen atoms of hydrogen peroxide.

Deprotonation: A final deprotonation step yields the desired alkyl hydroperoxide (R-OOH).

In the context of unsaturated fatty acid esters like methyl octadec-9-enoate, the presence of a double bond introduces complexity. The formation of a carbocation at a position allylic to the double bond could lead to rearrangements and the formation of a mixture of products. For instance, attempts to synthesize (9Z)-methyl 12-hydroperoxyoctadec-9-enoate from the corresponding bromo-oleate using silver trifluoroacetate resulted in the formation of cyclopropane (B1198618) hydroperoxides and hydroperoxy epidioxides, indicating significant molecular rearrangement. This suggests that while silver trifluoroacetate can promote the formation of hydroperoxides, its application to unsaturated systems requires careful consideration to control the reaction pathway and avoid undesired side products.

Considerations for Controlled Synthesis of Specific Hydroperoxide Isomers

The controlled synthesis of a specific hydroperoxide isomer, such as this compound, from a precursor like methyl oleate presents a significant chemical challenge due to the presence of multiple reactive sites. The key to controlled synthesis lies in achieving high regioselectivity—the ability to direct the reaction to a specific carbon atom.

Autoxidation and Lack of Control:

Non-enzymatic autoxidation of oleic acid and its esters typically results in a mixture of hydroperoxide isomers. The reaction proceeds via a free-radical chain mechanism where hydrogen atoms are abstracted from the allylic carbons (C8 and C11). Subsequent attack by molecular oxygen can occur at either end of the resulting delocalized radical, leading to the formation of four primary hydroperoxide isomers: 8-, 9-, 10-, and 11-hydroperoxyoctadec-9-enoate. The distribution of these isomers is often nearly statistical, highlighting the lack of regioselectivity in this process.

| Isomer | Approximate Percentage from Autoxidation of Oleic Acid |

| 8-hydroperoxide | 27% |

| 9-hydroperoxide | 23% |

| 10-hydroperoxide | 23% |

| 11-hydroperoxide | 27% |

This table illustrates the typical distribution of hydroperoxide isomers from the autoxidation of oleic acid, demonstrating the lack of selectivity.

Enzymatic Synthesis for High Regioselectivity:

In contrast to chemical methods, enzymatic reactions often exhibit high degrees of both regioselectivity and stereoselectivity. Lipoxygenases are a class of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to form hydroperoxides. The specific isomer formed is highly dependent on the particular lipoxygenase used. For example, soybean lipoxygenase is known to predominantly produce the 13-hydroperoxide from linoleic acid, while other plant lipoxygenases can specifically produce 9-hydroperoxides.

The biogenesis of this compound would likely involve a lipoxygenase with a specific active site geometry that orients the methyl oleate substrate in such a way that hydrogen abstraction from the C8 position is favored. The active site of the enzyme would then guide the insertion of molecular oxygen to form the 8-hydroperoxy product with high fidelity.

Strategies for Controlled Synthesis:

Enzyme Selection: The most promising approach for the controlled synthesis of this compound is the identification and utilization of a specific lipoxygenase or other oxygenase enzyme that exhibits the desired 8-regioselectivity. This may involve screening enzymes from various biological sources or using protein engineering to alter the specificity of a known lipoxygenase.

Directed Chemical Synthesis: A multi-step chemical synthesis could potentially be designed to introduce the hydroperoxy group at the C8 position. This would likely involve protecting the double bond, introducing functionality at the C8 position, and then converting this functionality into a hydroperoxide group. Such a strategy would offer precise control but would also be more complex and less efficient than a single-step enzymatic approach.

Reaction Condition Optimization: In some enzymatic systems, reaction conditions such as pH, temperature, and substrate concentration can influence the regioselectivity of the reaction. However, this level of control is typically less absolute than the inherent specificity of the enzyme itself. For chemical reactions, modifying catalysts or reagents can sometimes steer the reaction towards a desired isomer, but achieving high selectivity for one of four possible allylic hydroperoxides remains a formidable challenge.

Chemical Reactivity and Transformation Pathways of Methyl 8 Hydroperoxyoctadec 9 Enoate

Decomposition Mechanisms of Hydroperoxides

The decomposition of hydroperoxides is a key step in the propagation of autoxidation. The relatively weak oxygen-oxygen bond in the hydroperoxy group is susceptible to cleavage, which can be initiated by heat, light, or the presence of metal ions. This initial cleavage sets off a cascade of reactions, resulting in the formation of a complex mixture of volatile and non-volatile products.

Homolytic Cleavage of the Hydroperoxy Group

Homolytic cleavage involves the symmetrical breaking of the O-O bond, with each oxygen atom retaining one of the bonding electrons. This process generates highly reactive free radicals that can initiate and propagate further oxidation reactions.

The formation of peroxyl radicals from hydroperoxides can be initiated by reaction with a metal catalyst, such as cobalt or manganese. The metal ion can react with the alkyl hydroperoxide to form a metal-alkylperoxyl intermediate, which then decomposes to yield a peroxyl radical (ROO•). These radicals are key intermediates in the chain propagation steps of lipid autoxidation.

The primary event in the thermal or metal-catalyzed decomposition of Methyl 8-hydroperoxyoctadec-9-enoate is the homolytic cleavage of the O-OH bond, leading to the formation of an alkoxyl radical (RO•) and a hydroxyl radical (•OH). The 8-alkoxyl radical derived from this compound is a highly reactive intermediate that can undergo several subsequent reactions, including β-scission. This process involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom, resulting in the formation of smaller, often volatile, compounds.

The thermal decomposition of a mixture of methyl oleate (B1233923) hydroperoxides, including the 8-hydroperoxide isomer, has been shown to produce a variety of volatile compounds. researchgate.net The formation of these products can be rationalized through the fragmentation of the corresponding alkoxyl radicals. For the 8-alkoxyl radical of methyl oleate, β-scission can occur on either side of the radical center, leading to the products outlined in the table below.

| Cleavage Site | Volatile Product | Non-Volatile Product |

| C7-C8 Bond | Methyl heptanoate | 1-Oxo-9-octadecene |

| C8-C9 Bond | Octanal | Methyl 9-oxononanoate |

Heterolytic Transformations of Hydroperoxides

Heterolytic transformations of hydroperoxides involve the asymmetrical cleavage of the O-O bond, leading to the formation of ionic intermediates. These reactions are often catalyzed by acids or involve nucleophilic attack on the hydroperoxy group.

In the presence of a nucleophile, the hydroperoxy group can act as a leaving group. The reaction is facilitated by the protonation of the hydroperoxide, which makes the terminal oxygen a better leaving group (water). A subsequent attack by a nucleophile on the carbon atom bearing the hydroperoxy group results in the displacement of the hydroperoxide. For instance, electron-deficient olefins can be epoxidized by hydroperoxides under basic conditions, where the peroxide acts as a nucleophile.

In acidic conditions, hydroperoxides can undergo rearrangement reactions. The protonation of the hydroperoxy group is followed by the loss of a water molecule to form a carbocation intermediate. This carbocation can then undergo rearrangement, such as a hydride or alkyl shift, to form a more stable carbocation, which is then attacked by a nucleophile (e.g., water or an alcohol) to yield the final product. In the case of unsaturated fatty acid hydroperoxides, acid-catalyzed cleavage can lead to the formation of epoxides. For example, the treatment of linoleic acid hydroperoxide with protic acid in a protic solvent has been shown to yield epoxymethoxyoctadecenoic and epoxyhydroxyoctadecenoic acids. researchgate.net A similar reaction pathway can be proposed for this compound, where the double bond at the 9-position could participate in the formation of an epoxide ring.

Subsequent Reactions of Intermediate Radicals and Hydroperoxides

The decomposition of this compound initiates a cascade of complex chemical transformations involving highly reactive radical intermediates. These intermediates, primarily peroxyl and alkoxyl radicals, can undergo a variety of subsequent reactions, leading to a diverse array of secondary oxidation products. The specific pathways undertaken by these radicals are influenced by factors such as the presence of oxygen, temperature, and the surrounding chemical environment. These subsequent reactions include intramolecular rearrangements, which give rise to cyclic structures, and fragmentation of the fatty acid chain.

Intramolecular Rearrangements of Peroxyl Radicals

Peroxyl radicals derived from this compound are key intermediates that can undergo intramolecular rearrangements to form various cyclic peroxide structures. These reactions are a significant pathway in the autoxidation of unsaturated fatty acids.

The peroxyl radicals of lipid hydroperoxides can undergo cyclization through the intramolecular addition of the radical to a double bond, which results in the formation of a new radical. This process can lead to the creation of various cyclic peroxide structures. For instance, the cyclization of alkylperoxyl radicals can result in the formation of dioxetane radical intermediates. nih.gov The autoxidation of unsaturated fatty acids can produce a complex mixture that includes hydroperoxides and cyclic peroxides. gerli.com During the oxidation of monounsaturated fatty acids, various hydroperoxide isomers are formed, which can then serve as precursors to these cyclic compounds. nih.gov

The formation of these cyclic peroxides is a key step in the degradation of fatty acids and contributes to the diversity of oxidation products. The specific isomers of the hydroperoxides that are formed can influence the subsequent cyclization pathways. nih.gov

Table 1: Examples of Cyclic Peroxides formed from Fatty Acid Hydroperoxides

| Precursor | Cyclic Product Type | Reference |

| Polyunsaturated Fatty Acid Hydroperoxides | Monocyclic Peroxides, Bicyclic Peroxides | gerli.com |

| 3-hydroperoxy-2,3-dimethyl-1-butene (model compound) | Dioxetane Radical Intermediate | nih.gov |

A significant intramolecular rearrangement pathway for peroxyl radicals derived from fatty acid hydroperoxides is the formation of bicyclo endoperoxides, which are structurally similar to prostaglandins. This cyclization is a competitive process with other radical reactions. The peroxyl radical of a lipid hydroperoxide can undergo facile cyclization by intramolecular radical addition to a double bond, creating a new radical. This intermediate can then undergo further cyclization to form bicyclo-endoperoxides.

This pathway is particularly noted in the autoxidation of polyunsaturated fatty acids, where it leads to a complex mixture of cyclic peroxides. The formation of prostaglandin-like bicyclic endoperoxides has been reported from the autoxidation of various fatty acids.

Reactions of Alkoxyl Radicals

Alkoxyl radicals are another critical intermediate formed from the decomposition of this compound. These highly reactive species can undergo several transformations, including intramolecular rearrangements to form epoxides and fragmentation of the carbon chain through beta-scission. The high reactivity of alkoxyl radicals makes them prone to reactions such as β-scission and Hydrogen Atom Transfer (HAT). organic-chemistry.org

The formation of epoxides is a known transformation pathway for hydroperoxides of unsaturated fatty acids. One proposed mechanism involves the formation of an oxirane ring. Epoxide formation can occur through the intramolecular rearrangement of an alkoxyl radical. While intermolecular pathways for epoxidation by peroxyl radicals have been described, intramolecular reactions of alkoxyl radicals also contribute to epoxide formation. nih.gov The cinnamyloxy radical, a primary alkoxy radical, has been observed to undergo ring closure to form an epoxide, demonstrating the feasibility of this pathway. researchgate.net The specific geometry and electronic structure of the alkoxyl radical will dictate the favorability of epoxide formation versus other competing reactions.

A major fate of alkoxyl radicals derived from fatty acid hydroperoxides is the cleavage of the carbon-carbon bond adjacent to the alkoxyl radical, a process known as beta-scission. This reaction leads to the fragmentation of the fatty acid chain. The homolytic cleavage of hydroperoxides is a likely decomposition pathway that yields an alkoxyl radical and a hydroxyl radical. The resulting alkoxyl radical can then undergo beta-scission.

This fragmentation can occur on either side of the alkoxyl radical. If the scission happens on the side closer to the end of the hydrocarbon chain, it can result in the formation of low-molecular-weight volatile compounds such as aldehydes and ketones. If the cleavage occurs on the side closer to the glycerol (B35011) ester, the disconnected fragment remains as part of the larger molecule. The beta-scission of the C-3 alkoxyl radical on peptides and proteins is a known pathway that leads to the formation of α-carbon radicals and the loss of amino acid side chains, illustrating the general nature of this reaction.

Formation of Ether-Linked Dimers and Oligomers

The thermal decomposition of unsaturated fatty acid methyl ester hydroperoxides can lead to the formation of dimers and oligomers. researchgate.net During thermal stress, such as that encountered during deep-fat frying, radical reactions can produce nonvolatile polar compounds, including triacylglycerol dimers and polymers. researchgate.net These larger molecules can be formed through various linkages, including carbon-carbon (–C–C–), ether (–C–O–C–), and peroxide (–C–O–O–C–) bonds. researchgate.net

The process of thermal dimerization can occur without a catalyst at high temperatures, typically around 300°C in the absence of oxygen. ijacskros.com This process is more significant for polyunsaturated fatty acids but can also occur with monounsaturated fatty acid derivatives. ijacskros.com The mechanism for the formation of these dimers can be complex, involving radical intermediates. For instance, the decomposition of a hydroperoxide can generate alkoxy and alkyl radicals, which can then combine to form dimers. researchgate.net While carbon-carbon linked dimers are a major product of the thermal decomposition of methyl oleate hydroperoxide, the formation of ether-linked species is also a recognized pathway in the broader context of lipid oxidation and polymerization. researchgate.netresearchgate.net

The formation of these oligomeric products is a key aspect of the increase in viscosity and darkening of oils during prolonged heating. researchgate.net

Table 1: Products of Thermal Decomposition of Fatty Acid Hydroperoxides

| Reactant | Conditions | Major Products | Linkage Types |

|---|---|---|---|

| Unsaturated Fatty Acid Methyl Ester Hydroperoxides | High Temperature (e.g., frying) | Dimers, Oligomers, Polymers | -C-C-, -C-O-C-, -C-O-O-C- |

| Methyl Oleate Hydroperoxide | Thermal Decomposition | Carbon-Carbon Linked Dimers | -C-C- |

Isomerization of Double Bonds within the Hydroperoxide Structure

The double bond in the structure of this compound can undergo isomerization, particularly a cis to trans conversion. This transformation is a common feature in the chemistry of unsaturated fatty acid hydroperoxides. rsc.org The cis double bonds in naturally occurring fatty acids can be converted to the more thermodynamically stable trans configuration, especially at elevated temperatures. rsc.org

The mechanism of this isomerization can be initiated by the reversion of the hydroperoxide to a peroxyl radical. This radical can then undergo β-fragmentation to form a pentadienyl radical, which can rearrange its conformation before oxygen adds back to form a hydroperoxide with a trans double bond. nih.gov The driving force for this transformation is the greater thermodynamic stability of the trans, trans conjugated double bond system compared to the cis, trans configuration. nih.gov

During thermal processes, geometrical isomers are often formed where the position of the double bond remains the same. acs.org For a molecule with one double bond like this compound, this would primarily involve the conversion of the cis (or Z) isomer to the trans (or E) isomer. This isomerization has been observed during the thermal dimerization of polyunsaturated hydroperoxides, where the cis-trans diene is isomerized to the trans-trans configuration. capes.gov.br

Table 2: Isomerization of Unsaturated Fatty Acid Hydroperoxides

| Starting Material | Condition | Product | Key Transformation |

|---|---|---|---|

| cis-Unsaturated Fatty Acid Hydroperoxide | Thermal Stress | trans-Unsaturated Fatty Acid Hydroperoxide | cis to trans isomerization of the double bond |

| cis,trans-Conjugated Diene Hydroperoxide | Thermodynamic Control | trans,trans-Conjugated Diene Hydroperoxide | Isomerization to a more stable configuration |

Hydrolysis Reactions Leading to Alcohols and Carboxylic Acids

Hydroperoxides can undergo hydrolysis, a reaction that cleaves the molecule, often leading to the formation of alcohols and other oxygenated compounds. Under acidic conditions, such as those found in the stomach, lipid hydroperoxides can be hydrolyzed. nih.gov For instance, trilinolein (B126924) hydroperoxides have been reported to be hydrolyzed to linoleic acid hydroperoxides and hydroxides in the stomach of rats. nih.gov

The hydrolysis of the ester group in this compound would yield the corresponding carboxylic acid, 8-hydroperoxyoctadec-9-enoic acid, and methanol. The hydroperoxide group itself can also be subject to reactions that lead to the formation of a hydroxyl group (an alcohol). This can occur through various decomposition pathways.

Furthermore, the decomposition of unsaturated hydroperoxides can lead to a variety of secondary oxidation products, including aldehydes, ketones, and acids. rsc.orgmdpi.com For example, the decomposition of linoleic acid hydroperoxide can yield compounds such as hexanal (B45976) and 9-oxononanoic acid. nih.gov While specific hydrolysis products of this compound are not detailed in the provided search results, the general principles of hydroperoxide and ester hydrolysis suggest that alcohols and carboxylic acids would be expected products under appropriate conditions.

Reduction Reactions to Corresponding Alcohols or Other Derivatives

The hydroperoxide group in this compound can be readily reduced to the corresponding alcohol, Methyl 8-hydroxyoctadec-9-enoate. This is a common and important reaction of hydroperoxides. A widely used and efficient reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). wikipedia.orgscience.govlibretexts.org Sodium borohydride is a versatile reducing agent that is capable of reducing aldehydes and ketones, and it is also effective in the reduction of hydroperoxides to alcohols. wikipedia.orglibretexts.orgchadsprep.com

The reduction of hydroperoxides with sodium borohydride is typically a straightforward reaction that can be carried out under mild conditions. science.gov For example, in laboratory settings, lipid hydroperoxides are often reduced with NaBH₄ to the more stable hydroxy compounds for analytical purposes. nih.gov This conversion is useful because the resulting hydroxy fatty acids are less reactive and more amenable to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). wur.nl

Other reducing agents can also be employed for the conversion of hydroperoxides to alcohols. google.com The choice of reducing agent can sometimes influence the outcome of the reaction, but for the selective reduction of the hydroperoxide group to an alcohol, sodium borohydride is a common and effective choice. libretexts.org The reduction of the double bond in the allylic alcohol product can also be achieved using specific catalytic systems. rsc.orgnih.gov

Table 3: Reduction of Hydroperoxides

| Reactant | Reducing Agent | Product |

|---|---|---|

| Organic Hydroperoxide | Sodium Borohydride (NaBH₄) | Corresponding Alcohol |

| Methyl Linoleate (B1235992) Hydroperoxides | Sodium Borohydride (NaBH₄) | Methyl Hydroxylinoleates |

| α,β-Unsaturated Ketones | Sodium Borohydride (NaBH₄) / CeCl₃ | Allylic Alcohol |

Enzymatic Metabolism and Processing of Methyl 8 Hydroperoxyoctadec 9 Enoate in Biological Systems

Hydroperoxide Lyase (HPL) Mediated Transformations

Hydroperoxide lyases (HPLs) are a key family of enzymes, belonging to the cytochrome P450 superfamily (CYP74), that catalyze the cleavage of fatty acid hydroperoxides. nih.gov This reaction is a critical step in the biosynthesis of a variety of biologically active molecules, including volatile aldehydes and ω-oxoacids that contribute to plant defense and the characteristic "green leaf" aroma. uniprot.orgresearchgate.net

Mechanism of Hydroperoxide Cleavage by HPLs

The catalytic mechanism of HPLs involves the cleavage of a C-C bond adjacent to the hydroperoxide group. nih.gov The reaction is understood to proceed through the formation of a hemiacetal intermediate, which then decomposes to yield the final aldehyde and oxoacid products. researchgate.net This enzymatic process is highly efficient and specific, preventing the uncontrolled degradation of reactive hydroperoxide species within the cell.

While direct studies on Methyl 8-hydroperoxyoctadec-9-enoate are limited, the mechanism can be inferred from the well-studied cleavage of 9- and 13-hydroperoxides of linoleic and linolenic acids. For this compound, the cleavage would occur between C8 and C9 of the fatty acid backbone.

Formation of Short-Chain Aldehydes and ω-Oxoacids

The cleavage of this compound by HPL is predicted to yield two primary fragments: a C8 aldehyde and a C10 ω-oxoacid with a terminal methyl ester.

Specifically, the reaction would be as follows:

This compound → Octanal + Methyl 9-oxononanoate

This contrasts with the products from more commonly studied substrates. For instance, the cleavage of 9-hydroperoxides of linoleic acid yields C9 aldehydes (like 2(E)-nonenal) and 9-oxononanoic acid. wikipedia.org The cleavage of 13-hydroperoxides results in the formation of C6 aldehydes (such as hexanal) and 12-oxo-dodecenoic acid. nih.gov

| Substrate | Predicted Aldehyde Product | Predicted ω-Oxoacid Product |

|---|---|---|

| This compound | Octanal | Methyl 9-oxononanoate |

Enzyme Cascade Approaches Utilizing HPLs in Lipid Biotransformations

The production of valuable aldehydes for the flavor and fragrance industry has driven research into enzyme cascade reactions that leverage the lipoxygenase (LOX) and HPL pathways. nih.gov These biocatalytic systems often start with unsaturated fatty acids, which are first oxygenated by LOX to form hydroperoxides. These hydroperoxides are then used as substrates for HPL in a sequential or simultaneous reaction to generate the desired aldehydes. nih.gov Such cascades can be performed using purified enzymes or whole-cell biocatalysts. nih.gov

While these approaches have primarily focused on generating C6 and C9 aldehydes from linoleic and linolenic acids, the principle could be extended to produce C8 aldehydes from substrates like this compound, should an appropriate LOX and HPL be identified and optimized for this purpose.

Further Processing by Other Lipid-Metabolizing Enzymes

The aldehyde and ω-oxoacid products resulting from HPL-mediated cleavage of this compound are subject to further enzymatic modifications. The C8 aldehyde, octanal, can be metabolized via two main routes. It can be reduced to the corresponding alcohol, 1-octanol, by alcohol dehydrogenases (ADHs). Alternatively, it can be oxidized to the carboxylic acid, octanoic acid, by fatty aldehyde dehydrogenases (FALDHs). nih.gov

The other product, methyl 9-oxononanoate, is an ω-oxoacid ester. The oxo group can be a target for reductases, converting it to a hydroxyl group, or it could be a substrate for transaminases. The ester group can be hydrolyzed by esterases to yield 9-oxononanoic acid. This dicarboxylic acid can then potentially enter the β-oxidation pathway for energy production.

| HPL Product | Enzyme Class | Resulting Metabolite |

|---|---|---|

| Octanal | Alcohol Dehydrogenase (ADH) | 1-Octanol |

| Aldehyde Dehydrogenase (ALDH) | Octanoic Acid | |

| Methyl 9-oxononanoate | Esterase | 9-Oxononanoic Acid |

| Reductase | Methyl 9-hydroxynonanoate |

Contribution to Lipid Metabolism Research

The study of fatty acid hydroperoxides and their enzymatic processing has been fundamental to understanding lipid metabolism and its role in various physiological and pathophysiological processes. While research has predominantly centered on the more abundant 9- and 13-hydroperoxides, the investigation of less common isomers like this compound can provide valuable insights.

Utilizing such atypical substrates can help to elucidate the precise substrate specificities and catalytic mechanisms of enzymes like HPLs and lipoxygenases. By comparing the metabolism of 8-, 9-, and 13-hydroperoxides, researchers can map the active sites of these enzymes and understand the structural determinants of their regioselectivity. Furthermore, the unique aldehyde and ω-oxoacid products generated from this compound could be used as standards to identify and quantify novel metabolic pathways in various biological systems. The study of these molecules contributes to a more comprehensive picture of the oxylipin pathway and its diverse range of signaling molecules and metabolic intermediates.

Advanced Analytical and Spectroscopic Characterization of Methyl 8 Hydroperoxyoctadec 9 Enoate

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating and purifying lipid hydroperoxides from complex mixtures. The choice between high-performance liquid chromatography (HPLC) and gas chromatography (GC) depends on the analyte's volatility and thermal stability, as well as the analytical goal.

HPLC is a powerful technique for the analysis of thermally labile and non-volatile compounds, making it highly suitable for the direct analysis of intact hydroperoxides like methyl 8-hydroperoxyoctadec-9-enoate. It operates at or near room temperature, which minimizes the risk of thermal degradation and artifact formation that can occur with other methods. Both normal-phase and reversed-phase HPLC can be employed to separate various lipid hydroperoxides.

For quantification, several detection methods can be coupled with HPLC. Ultraviolet (UV) detection is commonly used, as the conjugated diene system created by the hydroperoxide group in compounds like this compound absorbs light in the 230–235 nm range. More sensitive and specific detection can be achieved using other detectors, including chemiluminescence (CL), fluorescence, and electrochemical detectors. For instance, HPLC with post-column CL detection allows for very sensitive and direct analysis of hydroperoxides. Mass spectrometry (MS) is also frequently used as a detector, providing both quantification and structural information.

| HPLC Mode | Stationary Phase (Column) | Mobile Phase Example | Detection Method | Analyte Type |

|---|---|---|---|---|

| Reversed-Phase | C18 | Acetonitrile/Water/Acetic Acid | UV (236 nm) | Hydroxy and hydroperoxy PUFAs |

| Reversed-Phase | - | - | Chemiluminescence | Cholesteryl ester and TG hydroperoxides |

| Normal-Phase | Silica | Hexane/Isopropanol/Acetic Acid | UV / Fluorescence | Sterol hydroperoxides |

| Reversed-Phase | Newcrom R1 | Acetonitrile/Water/Formic Acid | Mass Spectrometry (MS) | Fatty acid methyl esters |

This table summarizes common HPLC conditions for the analysis of lipid hydroperoxides and related compounds, based on findings from sources.

Direct analysis of intact lipid hydroperoxides by GC is generally not feasible due to their low volatility and thermal instability at the high temperatures required for GC analysis. Therefore, a chemical derivatization strategy is necessary. This typically involves a two-step process: first, the hydroperoxide group is reduced to a more stable hydroxyl group using a reducing agent like sodium borohydride (B1222165). Second, to increase volatility for GC separation, the hydroxyl group and the carboxyl group (if present as a free acid) are derivatized.

The most common derivatization method for the hydroxyl group is silylation to form trimethylsilyl (B98337) (TMS) ethers. Fatty acids are typically converted to their corresponding fatty acid methyl esters (FAMEs). These stable, volatile derivatives can then be readily analyzed by GC, often coupled with mass spectrometry (GC-MS) for definitive identification. An alternative derivatization approach involves converting the resulting hydroxy fatty acid methyl esters into diastereomers using an enantiopure reagent like (S)-ibuprofen, which allows for the resolution of enantiomer pairs on an achiral GC column.

| Initial Step | Derivatization Reagent | Derivative Formed | Analytical Technique | Purpose |

|---|---|---|---|---|

| Reduction of -OOH to -OH | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | GC-MS | Structural elucidation of positional isomers |

| Reduction of -OOH to -OH | (S)-ibuprofen | Diastereomeric ester | GC-MS | Quantification of enantiomeric excess |

| - | Trimethylsilylating agents | Trimethylsilyl amide | GC-MS | Analysis of fatty acid amides |

This table outlines derivatization strategies for preparing lipid hydroperoxides and related compounds for GC analysis, based on information from various studies.

Mass Spectrometry (MS) for Molecular and Structural Elucidation

Mass spectrometry is an indispensable tool for the structural characterization of lipid hydroperoxides. It provides critical information on molecular weight and the precise location of the hydroperoxide group along the fatty acid chain through the analysis of fragmentation patterns.

The choice of ionization technique is critical and is often dictated by the preceding separation method (HPLC or GC).

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques ideal for analyzing thermally labile molecules directly from an HPLC effluent. ESI is effective at generating molecular ion species with high efficiency and minimal fragmentation, often as deprotonated molecules [M-H]⁻ in negative ion mode or as adducts with cations (e.g., [M+Na]⁺) in positive ion mode. APCI is also well-suited for analyzing oxidation products isolated by reversed-phase HPLC.

Electron Impact (EI) is a high-energy ionization method typically used in conjunction with GC. While it is a powerful tool for generating detailed fragmentation patterns, the high energy often leads to the absence of a discernible molecular ion peak for the parent compound. EI is most effective for analyzing the more stable, derivatized forms of hydroperoxides, such as the TMS ethers of the corresponding hydroxy fatty acids.

Confirming the molecular weight is the first step in structural elucidation. Soft ionization methods are superior for this purpose. ESI and APCI, when coupled with HPLC, reliably produce molecular ions or near-molecular ion adducts. For instance, in negative ion ESI-MS, this compound (C₁₉H₃₆O₄, molecular weight 328.5) would be expected to produce an abundant [M-H]⁻ ion at an m/z of 327.5. Chemical Ionization (CI) is another soft technique that can yield protonated molecules [M+H]⁺ or adducts like [M+NH₄]⁺, providing clear molecular weight information with reduced fragmentation.

The fragmentation pattern in a mass spectrum provides a fingerprint that allows for the unambiguous assignment of the hydroperoxide position.

In GC-EI-MS of the trimethylsilyl (TMS) derivative of the corresponding methyl 8-hydroxyoctadec-9-enoate, the most significant fragmentation pathway is α-cleavage—the breaking of the carbon-carbon bond adjacent to the carbon bearing the -OTMS group. Cleavage on either side of carbon-8 would produce characteristic fragment ions.

Cleavage of the C7-C8 bond would yield a fragment containing the ester group.

Cleavage of the C8-C9 bond would yield a fragment containing the methyl end of the chain. The masses of these specific fragment ions directly confirm that the original hydroperoxide group was located at the C-8 position.

Interpretation of Fragmentation Patterns for Structural Assignment

Alpha-Cleavage Reactions

Alpha-cleavage is a primary fragmentation pathway for lipid hydroperoxides in mass spectrometry. This reaction involves the cleavage of the carbon-carbon bond adjacent to the carbon bearing the hydroperoxy (-OOH) group. For this compound, two main α-cleavage pathways are possible, occurring on either side of the C-8 carbon.

Cleavage of the C7-C8 bond: This fragmentation yields two primary fragments. One is an aldehyde fragment containing the carbon chain from C1 to C7, and the other is a radical fragment containing the rest of the molecule from C8 to C18.

Cleavage of the C8-C9 bond: This cleavage results in a fragment containing the methyl ester and the C1-C8 portion of the molecule, and another fragment derived from the C9-C18 portion.

The masses of these resulting ions are diagnostic and help to pinpoint the location of the hydroperoxy group at C-8. For instance, in chemical ionization mass spectrometry, analysis of the four positional isomers of methyl oleate (B1233923) hydroperoxides (8-, 9-, 10-, and 11-OOH) shows characteristic fragment ions resulting from the α-scission relative to the hydroperoxy group. The ion at m/z 169 is characteristic of the 8-oleate hydroperoxide and corresponds to the protonated 2-undecenal fragment. mdpi.com

McLafferty Rearrangements

The McLafferty rearrangement is a characteristic fragmentation pattern for carbonyl compounds, including the methyl ester group in this compound. fluorine1.ru This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the alpha-beta carbon-carbon bond.

For fatty acid methyl esters, this rearrangement typically results in a characteristic ion at m/z 74, which corresponds to the enol form of the methoxycarbonyl group with the transferred hydrogen. While this is a common fragmentation for the ester group, its observation can be influenced by other, more facile fragmentation pathways initiated by the labile hydroperoxy group. The presence of the hydroperoxy group can lead to more dominant fragmentation patterns, such as α-cleavage, potentially making the McLafferty rearrangement less prominent in the mass spectrum of the intact hydroperoxide. miamioh.edu

Characteristic Ions and Diagnostic Fragments

The mass spectrum of this compound and related lipid hydroperoxides is characterized by a series of diagnostic ions that aid in its identification. The specific fragments generated depend on the ionization technique employed (e.g., Electron Ionization - EI, Chemical Ionization - CI, Electrospray Ionization - ESI).

Under soft ionization conditions like CI or ESI, a protonated or sodiated molecular ion may be observed, which is often weak or absent in EI-MS due to the thermal lability of the hydroperoxide. mdpi.com Key diagnostic fragments arise from the α-cleavage pathway as previously discussed.

Based on the analysis of methyl oleate hydroperoxide isomers, the following table summarizes the expected key diagnostic ions for this compound. mdpi.com

| Ion Description | Expected m/z | Fragmentation Pathway |

| Fragment from C8-C18 | 169 | α-cleavage at C7-C8, protonated 2-undecenal |

| Fragment from C1-C8 | 201 | α-cleavage at C8-C9, fragment containing the ester |

| McLafferty Ion | 74 | Rearrangement of the methyl ester group |

This table is interactive. Users can sort columns by clicking on the headers.

It is important to note that analysis is often performed on the more stable corresponding hydroxy derivative, which is formed by reducing the hydroperoxide. The trimethylsilyl (TMS) ether derivative of the methyl hydroxyoctadecenoate is commonly analyzed by GC-MS, providing more stable molecular ions and clear fragmentation patterns. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Analysis

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of complex organic molecules like this compound, providing detailed information about the carbon skeleton and the position and stereochemistry of functional groups.

Application of 1D NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental structural information.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals. The hydroperoxy proton (-OOH) typically appears as a broad singlet in the downfield region (around 8.0-9.0 ppm), though its chemical shift is sensitive to concentration and solvent. mdpi.com The proton on the carbon bearing the hydroperoxy group (H-8) would resonate around 4.5-5.0 ppm. The olefinic protons (H-9 and H-10) would appear in the range of 5.3-5.8 ppm. The singlet for the methyl ester protons (-OCH₃) is expected around 3.6-3.7 ppm. scielo.brscielo.br

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. The carbon attached to the hydroperoxy group (C-8) would have a characteristic chemical shift in the range of 83-88 ppm. mdpi.com The olefinic carbons (C-9 and C-10) would resonate between 125 and 135 ppm. The carbonyl carbon of the methyl ester is expected around 174 ppm. scielo.br

The following table summarizes the predicted chemical shifts for key atoms in this compound, based on data from related oxidized fatty acid esters. mdpi.comscielo.br

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Ester | -OCH₃ | ~3.67 | ~51.4 |

| Carbonyl | C=O | - | ~174.2 |

| Hydroperoxy | -OOH | ~8.5 (broad) | - |

| Carbinol | C-8 | ~4.7 | ~85.0 |

| Olefinic | C-9, C-10 | ~5.6 | ~128-133 |

| Methylene (B1212753) | α to C=O (C-2) | ~2.30 | ~34.1 |

| Terminal Methyl | C-18 | ~0.88 | ~14.1 |

This table is interactive. Users can sort columns by clicking on the headers.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the structure.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify proton-proton spin-spin coupling networks. For this compound, COSY would show correlations between the olefinic protons (H-9, H-10) and their adjacent protons (H-8 and H-11), as well as between H-8 and H-7. This helps to map out the connectivity of the protons along the fatty acid chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the ¹³C signals for each protonated carbon by correlating the ¹H chemical shifts with their corresponding ¹³C shifts (e.g., H-8 with C-8, H-9 with C-9).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying the position of non-protonated carbons and for connecting different spin systems. For example, correlations from the methyl ester protons (-OCH₃) to the carbonyl carbon (C-1) would confirm the ester group. Crucially, correlations from the olefinic protons (H-9, H-10) to the hydroperoxy-bearing carbon (C-8) would provide definitive evidence for the location of the hydroperoxy group adjacent to the double bond. mdpi.com

Hyphenated Analytical Techniques for Comprehensive Profiling

To achieve a comprehensive analysis of this compound, especially within complex biological or food matrices, hyphenated analytical techniques are employed. These methods combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of fatty acid derivatives. restek.com However, due to the thermal instability of hydroperoxides, a derivatization step is necessary. nih.gov This typically involves the reduction of the hydroperoxy group to a more stable hydroxyl group, followed by silylation (e.g., to form a trimethylsilyl ether). The resulting methyl hydroxystearate TMS ether is sufficiently volatile and stable for GC analysis. The mass spectrum of the derivative provides clear molecular ion information and characteristic fragmentation patterns that allow for the confident identification of the original hydroperoxide's structure and isomeric position. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of thermally labile and non-volatile compounds like intact lipid hydroperoxides. mdpi.com Reversed-phase high-performance liquid chromatography (HPLC) can separate different hydroperoxide isomers. The HPLC system is coupled to a mass spectrometer, typically using a soft ionization source like ESI or Atmospheric Pressure Chemical Ionization (APCI). This approach allows for the detection of the intact molecule (e.g., as [M+H]⁺ or [M+Na]⁺) and its subsequent fragmentation (MS/MS) to yield structurally diagnostic ions, confirming the identity and isomeric purity of this compound without the need for derivatization. mdpi.com The use of chiral stationary phases in HPLC can also enable the separation of enantiomers. mdpi.com

These hyphenated techniques, by combining separation with sensitive and specific detection, are indispensable for the qualitative and quantitative analysis of this compound in various research contexts.

HPLC-MS/MS for Complex Mixture Analysis

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool for the analysis of lipid hydroperoxides, offering high sensitivity and selectivity. mdpi.comnih.gov The analysis of this compound in complex mixtures by HPLC-MS/MS involves several key considerations. Due to the low abundance and potential instability of hydroperoxides, methods are often optimized to enhance ionization efficiency and stability. mdpi.com

Reversed-phase HPLC is commonly employed to separate different lipid species. nih.gov For hydroperoxides, the separation of positional and geometric isomers can be particularly challenging. The use of specific stationary phases, such as chiral columns, has been shown to be effective in resolving these isomers. mdpi.com

In the context of MS/MS analysis, chemical derivatization can be used to improve the stability and ionization of the molecule. mdpi.com However, direct analysis is also common. Electrospray ionization (ESI) is a soft ionization technique well-suited for these relatively labile molecules. The addition of alkali metal ions, such as sodium, to the mobile phase can facilitate the formation of stable adducts ([M+Na]+), which produce characteristic fragmentation patterns in the MS/MS analysis. mdpi.comresearchgate.net The fragmentation of the precursor ion can provide structural information, helping to pinpoint the location of the hydroperoxide group along the fatty acid chain. researchgate.net Multiple reaction monitoring (MRM) can then be used for selective detection and quantification.

Table 1: Representative HPLC-MS/MS Parameters for Analysis of this compound

| Parameter | Value/Description | Purpose |

| HPLC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Separation of lipids based on hydrophobicity. |

| Mobile Phase | Gradient of acetonitrile/water with 0.1% formic acid and 5mM sodium acetate | Facilitates ionization and formation of sodium adducts. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Soft ionization suitable for labile hydroperoxides. |

| Precursor Ion (m/z) | 351.25 [M+Na]+ | Selection of the sodium adduct of the target molecule for fragmentation. |

| Product Ions (m/z) | Varies | Characteristic fragment ions used for structural confirmation and quantification. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantitative analysis. |

GC-MS for Volatile and Semi-Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of lipid hydroperoxides like this compound by GC-MS is challenging due to their thermal instability, which can cause them to decompose in the hot injector or column. mdpi.commdpi.com

To overcome this limitation, a common and necessary strategy involves a two-step derivatization process. First, the hydroperoxide group is chemically reduced to a more stable hydroxyl group, forming methyl 8-hydroxyoctadec-9-enoate. This reduction is typically achieved using reagents like sodium borohydride. Following reduction, the hydroxyl group is derivatized to increase its volatility and thermal stability. A frequent method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group into a trimethylsilyl (TMS) ether. mdpi.com

The resulting TMS derivative is sufficiently volatile and stable for GC-MS analysis. mdpi.com During mass spectrometry analysis, the derivatized molecule undergoes predictable fragmentation upon electron ionization. The mass spectrum will show characteristic ions resulting from cleavage adjacent to the TMS-ether group (α-scission), allowing for the unequivocal determination of the original position of the hydroperoxide on the octadecenoate chain. mdpi.com

Table 2: Key Mass Fragments for GC-MS Analysis of Derivatized this compound

| Compound | Derivative | Key Fragmentation Ions (m/z) | Interpretation |

| This compound | Methyl 8-(trimethylsilyloxy)octadec-9-enoate | 215 | Fragment from α-cleavage on the carboxyl side of the C8-OTMS bond. |

| 259 | Fragment from α-cleavage on the methyl-terminus side of the C8-OTMS bond. | ||

| M-15 | Loss of a methyl group from the TMS moiety. |

Integrated Spectroscopic Approaches (e.g., HPLC-DAD-NMR-MS)

For an unambiguous and comprehensive structural elucidation of compounds in highly complex mixtures, integrated or "hyphenated" techniques are invaluable. An HPLC-DAD-NMR-MS system combines the separation power of HPLC with multiple detectors, providing orthogonal information from a single analysis. researchgate.net This approach is particularly powerful for identifying novel compounds or for distinguishing between closely related isomers, such as the various positional isomers of methyl hydroperoxyoctadecenoate. nih.gov

In this integrated setup, the sample is first separated by the HPLC system. The eluent flows through a Diode Array Detector (DAD), which provides ultraviolet-visible absorbance spectra. This is useful for detecting conjugated diene systems that are often formed alongside or from lipid hydroperoxides. After the DAD, the flow is split to a Mass Spectrometer (MS) and a Nuclear Magnetic Resonance (NMR) spectrometer. The MS provides molecular weight and fragmentation data, confirming the elemental composition and offering structural clues. researchgate.net

The portion of the eluent directed to the NMR allows for the acquisition of proton (¹H) and other nuclear spectra. NMR is the most powerful tool for definitive structure elucidation, providing detailed information about the chemical environment and connectivity of atoms within the molecule. ethernet.edu.et To handle the sensitivity limitations of NMR, the system can be equipped with a solid-phase extraction (SPE) interface (HPLC-SPE-NMR), where the peak of interest is trapped and concentrated before being transferred to the NMR for analysis, significantly improving the signal-to-noise ratio. researchgate.netnih.gov

Table 3: Information Provided by an Integrated HPLC-DAD-MS-NMR System

| Technique Component | Type of Data Generated | Contribution to Characterization of this compound |

| HPLC | Retention Time | Separates the target compound from other lipids and isomers in the mixture. |

| DAD | UV-Vis Spectrum | Detects the presence of conjugated double bonds, which can indicate related oxidation products. |

| MS | Mass-to-Charge Ratio (m/z) and MS/MS Fragments | Confirms molecular weight and elemental formula; fragmentation helps locate the hydroperoxide group. |

| NMR | Chemical Shifts, Coupling Constants, 2D Correlations | Provides unambiguous structural confirmation, including the precise location of the hydroperoxide, double bond position, and stereochemistry. |

Role and Significance of Methyl 8 Hydroperoxyoctadec 9 Enoate in Advanced Lipid Peroxidation Research

As a Research Probe and Indicator in Lipid Oxidation Studies

Methyl 8-hydroperoxyoctadec-9-enoate serves as a crucial biomarker and probe in the study of lipid oxidation. Its presence is a direct indicator of the initial stages of oxidative damage to monounsaturated fatty acids. Researchers utilize the detection and quantification of this specific hydroperoxide to assess the extent of lipid peroxidation in various systems, from simple lipid models to complex biological membranes. nih.gov Unlike secondary oxidation products such as malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE), which result from the breakdown of hydroperoxides, this compound represents an early and less stable intermediate. nih.govresearchgate.net Its measurement provides specific insights into the initial sites of oxidative attack and the efficacy of antioxidant interventions aimed at preventing the very first steps of the peroxidative chain reaction. nih.gov

Mechanistic Insights into Oxidative Degradation of Unsaturated Lipids

The study of this compound offers fundamental insights into the chemical mechanisms of lipid degradation. Its formation from methyl oleate (B1233923) typically occurs via a free-radical mediated chain reaction or through photosensitized oxidation. nih.govcore.ac.uk

Initiation: The process begins when a pro-oxidant, such as a hydroxyl radical (•OH), abstracts a hydrogen atom from a carbon adjacent to the double bond (an allylic hydrogen) in the methyl oleate molecule. This creates a carbon-centered lipid radical. nih.govmdpi.com

Propagation: This lipid radical reacts rapidly with molecular oxygen (O2) to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract an allylic hydrogen from another methyl oleate molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH)—in this case, this compound—and a new lipid radical. nih.govmdpi.com

Decomposition: As a hydroperoxide, the compound is relatively unstable and can decompose, especially in the presence of transition metals, to form reactive alkoxyl and peroxyl radicals. These radicals drive further oxidative reactions, leading to the formation of a complex mixture of secondary products, including aldehydes, ketones, and other truncated fatty acid derivatives. core.ac.ukmdpi.com

The photosensitized oxidation of methyl oleate is known to produce allylic hydroperoxides with a shifted double bond, consistent with the structure of this compound, as dictated by the "ene" reaction mechanism. core.ac.uk

Investigation of Oxidative Stress Mechanisms at the Molecular Level

Oxidative stress is defined as an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to neutralize them. nih.govmdpi.com The formation of this compound is a direct molecular consequence of this imbalance. nih.gov By studying this specific molecule, researchers can investigate precisely how different ROS target the double bonds in unsaturated fatty acids, a primary site of oxidative damage. mdpi.com This allows for a detailed examination of the initial chemical events that trigger widespread cellular damage, including membrane disruption, protein modification, and DNA damage. nih.govnih.gov The quantification of this hydroperoxide can serve as a metric for the level of oxidative stress, helping to elucidate the molecular pathogenesis of various diseases linked to oxidative damage. mdpi.commdpi.com

Studies on Interaction with Biological Macromolecules (e.g., Lipids, Proteins, Nucleic Acids)

The reactivity of this compound and its downstream radical products makes it a threat to the integrity of other essential biological macromolecules. The hydroperoxide itself or the radicals generated from its decomposition can initiate damaging reactions. nih.gov

Lipids: The peroxyl and alkoxyl radicals formed from the hydroperoxide can attack adjacent polyunsaturated fatty acids in cell membranes, propagating the lipid peroxidation chain reaction and leading to significant membrane damage. This alters membrane fluidity and permeability and can impair the function of membrane-bound proteins. mdpi.com

Proteins: These reactive species can oxidize amino acid side chains, leading to the formation of protein carbonyls and cross-linked aggregates. This can result in the inactivation of enzymes and structural proteins.

Nucleic Acids: ROS generated during lipid peroxidation can cause oxidative damage to DNA. This can lead to the formation of lesions such as 8-oxoguanine, a marker of oxidative DNA damage, potentially causing mutations if not repaired. nih.gov

| Macromolecule | Type of Interaction/Damage | Consequence |

| Lipids | Propagation of peroxidation chain reaction | Loss of membrane fluidity, increased permeability, cell damage |

| Proteins | Oxidation of amino acid residues (e.g., cysteine, methionine) | Enzyme inactivation, protein aggregation, loss of function |

| Nucleic Acids | Radical attack on DNA bases and sugar backbone | Formation of DNA adducts (e.g., 8-oxoguanine), strand breaks, mutations |

Exploration of Hydroperoxide Derivatives in Cellular Signaling Pathways

Beyond their role as agents of damage, lipid hydroperoxides and their stable derivatives are now recognized as important signaling molecules that can modulate various cellular pathways. nih.govmdpi.com

Derivatives of lipid hydroperoxides are key mediators in inflammatory processes. While direct studies on this compound are specific, research on its closely related keto-derivative, 8-oxo-9-octadecenoic acid (OOA), provides significant insight. Studies have shown that OOA can exert potent anti-inflammatory effects in macrophage cells stimulated by lipopolysaccharide (LPS), a model for inflammation. nih.gov OOA was found to significantly suppress the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. nih.gov The mechanism involves the inhibition of key pro-inflammatory signaling pathways. nih.gov

| Signaling Pathway | Effect of 8-oxo-9-octadecenoic acid (OOA) | Reference |

| MAP Kinase (MAPK) | Inhibited the phosphorylation of JNK and ERK | nih.gov |

| NF-κB | Reduced the phosphorylation of IκB-α and p50 proteins | nih.gov |

These findings suggest that the conversion of an initial hydroperoxide to a more stable keto-derivative can generate molecules that actively modulate and potentially resolve inflammatory responses. nih.gov

The products of lipid peroxidation have a dual role in cell proliferation. At low, physiological concentrations, certain lipid-derived reactive species can act as second messengers in signaling cascades that promote cell growth and proliferation. mdpi.com However, at higher concentrations, which are characteristic of significant oxidative stress, the accumulation of lipid hydroperoxides and their aldehyde byproducts (like 4-HNE) becomes cytotoxic. nih.gov This cytotoxicity can inhibit cell proliferation and induce programmed cell death (apoptosis). nih.gov For instance, the accumulation of lipid peroxides can lead to mitochondrial membrane permeabilization, the release of cytochrome c, and the activation of caspases, which are central to the apoptotic pathway. nih.gov Therefore, compounds like this compound are at a critical junction, where their concentration and subsequent metabolic fate can determine whether a cell proliferates or is targeted for elimination.

Contribution to Understanding Lipid Hydroperoxide Reactivity in Complex Systems

This compound, a primary product of the oxidation of methyl oleate, serves as a significant, albeit often studied as part of an isomeric mixture, model compound for elucidating the complex reactivity of lipid hydroperoxides. The study of hydroperoxides derived from oleic acid is crucial as it is one of the most abundant monounsaturated fatty acids in biological systems and food products. The insights gained from the reactivity of these molecules are fundamental to understanding the broader implications of lipid peroxidation in various matrices.

Research in this area frequently involves the analysis of the mixture of hydroperoxide isomers produced during the autoxidation of methyl oleate. This mixture typically includes the 8-, 9-, 10-, and 11-hydroperoxy isomers. The distribution of these isomers can be influenced by the conditions of oxidation.